molecular formula C11H10BrClO3 B2997790 Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate CAS No. 152559-46-1

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B2997790
CAS No.: 152559-46-1
M. Wt: 305.55
InChI Key: VUXGSOOHZPQFNN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate is a halogenated β-keto ester with the molecular formula C₁₁H₁₀BrClO₃ and a molar mass of 289.56 g/mol. Its structure features a 4-chlorophenyl group at the 3-position, a bromine atom at the 2-position, and an ethyl ester moiety. This compound is of interest in organic synthesis due to its reactivity as a β-keto ester, which enables participation in cyclization, alkylation, and nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)9(12)10(14)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXGSOOHZPQFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-(4-chlorophenyl)-3-oxopropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The carbonyl group can participate in various reactions, including reduction and oxidation, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate belongs to a family of halogenated β-keto esters. Below is a systematic comparison with structurally related compounds:

Halogen Substitution Variants
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Reactivity/Applications References
Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate C₁₁H₁₀Cl₂O₃ 261.10 Chlorine instead of bromine at C2 Slower nucleophilic substitution due to weaker leaving group (Cl⁻ vs. Br⁻)
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate C₁₁H₁₁ClO₃ 226.66 No halogen at C2; simpler β-keto ester Used as a precursor for heterocyclic synthesis (e.g., imidazoles)
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate C₁₁H₁₁ClO₃ 226.66 Chlorine at ortho position on phenyl ring Altered steric and electronic effects compared to para -substituted analogs

Key Observations :

  • Substituent Effects : The bromine atom at C2 in the target compound enhances electrophilicity and leaving-group ability compared to chloro analogs, making it more reactive in SN2 reactions .
  • Positional Isomerism : The para -chlorophenyl group in the target compound provides symmetrical electronic effects, whereas ortho -substituted derivatives (e.g., ) exhibit steric hindrance, limiting their utility in certain cycloaddition reactions .
Functional Group Modifications
Compound Name Molecular Formula Key Functional Differences Biological/Physicochemical Properties References
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate C₁₄H₁₅ClN₂O₂ Imidazole ring instead of β-keto ester Potent sirtuin inhibitor (IC₅₀ = 1.2 µM in NSCLC cells)
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ Pyridine ring with nitro group Lower solubility in polar solvents due to nitro group’s electron-withdrawing effects

Key Observations :

  • Heterocyclic Derivatives : Replacement of the β-keto ester with an imidazole ring () introduces hydrogen-bonding capabilities, enhancing biological activity (e.g., enzyme inhibition).
  • Aromatic System Differences : Pyridine-based analogs () exhibit reduced resonance stabilization compared to phenyl-substituted derivatives, affecting their stability in acidic conditions .
Physicochemical Properties

The target compound’s bromine atom increases its molar mass and lipophilicity (logP ≈ 2.8) compared to non-brominated analogs (e.g., logP ≈ 2.3 for chloro derivatives) . This enhances membrane permeability, a critical factor in drug-design contexts.

Biological Activity

Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo substituent and a chlorophenyl group, which enhance its reactivity and biological interactions. The molecular formula is C12H10BrClO3, with a molecular weight of approximately 305.56 g/mol. The presence of halogen atoms significantly influences the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, the incorporation of bromine enhances binding affinity to target enzymes, potentially leading to reduced enzyme activity and altered metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through modulation of key signaling pathways associated with cell survival .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating that the compound may inhibit bacterial growth by disrupting cellular processes or membrane integrity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AEnzyme InhibitionSignificant reduction in enzyme activity at concentrations >10 µM
Study BAnticancerInduced apoptosis in H146 lung cancer cells; IC50 = 15 µM
Study CAntimicrobialInhibited growth of Staphylococcus aureus with MIC = 32 µg/mL

Case Study: Anticancer Effects

In a notable case study, this compound was tested on H146 small-cell lung cancer cells. The compound demonstrated potent inhibitory activity with an IC50 value of approximately 15 µM. Mechanistic studies revealed that treatment led to significant cleavage of PARP and caspase-3, markers indicative of apoptosis .

Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and various metabolic enzymes. The results showed that the compound could effectively inhibit specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapy .

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